(S)-Donepezil is classified as a piperidine derivative, specifically a substituted indanone. It is derived from natural alkaloids and synthesized through various chemical pathways. The compound is recognized for its role in neuropharmacology, particularly in the context of neurodegenerative diseases.
The synthesis of (S)-donepezil involves several key steps:
Alternative methods have been explored to improve yields and reduce waste, including eco-friendly synthetic pathways that utilize non-conventional energy sources such as ultrasound-assisted reactions .
(S)-Donepezil has the molecular formula and a molecular weight of approximately 393.5 g/mol. Its structure features a piperidine ring connected to an indanone moiety, characterized by:
The three-dimensional conformation allows for optimal interaction with acetylcholinesterase, enhancing its inhibitory effects.
The primary chemical reactions involving (S)-donepezil include:
These reactions highlight the compound's dual role as both a therapeutic agent and a subject of synthetic chemistry research.
(S)-Donepezil operates primarily through competitive inhibition of acetylcholinesterase. By binding reversibly to this enzyme, it prevents the hydrolysis of acetylcholine, leading to increased concentrations of this neurotransmitter in synaptic clefts. This mechanism enhances cholinergic signaling, which is often impaired in patients with Alzheimer's disease.
Studies have shown that (S)-donepezil selectively inhibits acetylcholinesterase over butyrylcholinesterase, making it particularly effective in targeting cognitive decline associated with Alzheimer's pathology .
(S)-Donepezil is primarily used in clinical settings for:
Recent research also focuses on synthesizing new analogs of donepezil to enhance its efficacy and reduce side effects, indicating a continued interest in this compound within pharmaceutical sciences .
(S)-Donepezil (C₂₄H₂₉NO₃) features a distinct hybrid structure combining a piperidine ring and a dimethoxyindanone moiety, linked by a methylene bridge (–CH₂–). The indanone component contains a benzofused cyclopentanone ring with methoxy (–OCH₃) groups at positions 5 and 6, critical for target engagement. The piperidine ring is substituted at the 4-position with a benzyl group (–CH₂C₆H₅), conferring lipophilicity essential for blood-brain barrier penetration [5] [7] [8].
Table 1: Key Structural Features of (S)-Donepezil
Structural Component | Chemical Functionality | Role in Pharmacological Activity |
---|---|---|
Indanone moiety | 5,6-Dimethoxy-substituted cyclic ketone | Primary acetylcholinesterase (AChE) binding |
Piperidine ring | N-Benzyl-substituted tertiary amine | Catalytic anionic site (CAS) interaction |
Methylene linker | –CH₂– bridge | Spatial orientation of pharmacophores |
Benzyl group | Aromatic substituent on piperidine-N | Enhanced lipophilicity and target affinity |
X-ray crystallography reveals the coplanar arrangement of the dimethoxyindanone system, while the piperidine ring adopts a chair conformation. The benzyl group projects perpendicularly, optimizing hydrophobic contacts within AChE’s peripheral anionic site (PAS). Bond lengths include C=O (indanone) at 1.21 Å and C–N (piperidine) at 1.47 Å, consistent with sp² and sp³ hybridization, respectively [9].
(S)-Donepezil is one enantiomer of the racemic drug donepezil hydrochloride, with the chiral center located at the benzylic carbon (C2) of the indanone ring. This stereogenic center arises from the tetrahedral geometry of the carbon atom connecting the indanone core to the methylene linker [4] [10].
The enantiomers exhibit differential metabolic stability and target affinity:
Table 2: Comparative Properties of Donepezil Enantiomers
Property | (S)-Donepezil | (R)-Donepezil | Measurement Context |
---|---|---|---|
Plasma concentration (Cₛₛ) | 23.37 ng/mL | 14.94 ng/mL | Human patients (n=52) [1] |
Metabolic Vₘₐₓ | Lower | Higher | Human liver microsomes [1] |
AChE IC₅₀ | 5.7 nM | 27.3 nM | Recombinant human AChE [5] |
Efflux ratio (P-gp) | 0.99 | 1.11 | MDCKII-MDR1 cells [1] |
Single-crystal X-ray diffraction (SCXRD) of donepezil hydrochloride Form III confirms its monoclinic P2₁/c space group with unit cell parameters a = 14.3662(9) Å, b = 11.8384(6) Å, c = 13.5572(7) Å, and β = 107.7560(26)°. The crystal packing shows hydrogen-bonded layers parallel to the (101) plane, where chloride anions (Cl⁻) form tripartite H-bonds with protonated piperidine-N⁺–H groups of three donepezil molecules. The indanone and benzyl rings engage in π-stacking (3.8 Å interplanar distance) [9].
Spectroscopic signatures include:
The (S)-enantiomer exhibits superior acetylcholinesterase inhibition compared to (R)-donepezil, driven by optimized binding to the catalytic anionic site (CAS). Kinetic studies using Torpedo californica AChE show mixed-type inhibition for both enantiomers, but (S)-donepezil displays a lower Kᵢ (11.12 ± 2.88 nM) than the (R)-form (29.86 ± 1.12 nM) [5]. Molecular determinants include:
Table 3: Binding Parameters of (S)-Donepezil with AChE
Parameter | Value | Experimental System |
---|---|---|
Kᵢ (inhibition const.) | 11.12 ± 2.88 nM | Torpedo californica AChE [5] |
IC₅₀ | 5.7 nM | Recombinant human AChE [5] |
Binding free energy | -9.8 kcal/mol | Molecular docking (PDB: 1EVE) [7] |
CAS contact residues | Asp72, Tyr121, Tyr334 | X-ray crystallography [5] |
Additionally, (S)-donepezil demonstrates non-cholinergic activities:
Table 4: Standardized Nomenclature for (S)-Donepezil
Chemical Identifier | Designation |
---|---|
IUPAC Name | (S)-2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
CAS Registry Number | 120014-06-4 |
ChEMBL ID | CHEMBL90 |
Synonyms | (S)-Aricept; (S)-E2020; LE306; (S)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one |
Molecular Formula | C₂₄H₂₉NO₃ |
Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)C[C@H]3CCN(CC3)CC4=CC=CC=C4 |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: